molecular formula C19H21ClN2O4 B2944634 N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide CAS No. 858081-17-1

N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide

Cat. No.: B2944634
CAS No.: 858081-17-1
M. Wt: 376.84
InChI Key: XJWNMUZWBARGKZ-UHFFFAOYSA-N
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Description

N-[4-(2-Chloroacetamido)-2,5-diethoxyphenyl]benzamide is a benzamide derivative characterized by a 2,5-diethoxy-substituted phenyl ring, a chloroacetamido functional group at the para position, and a terminal benzamide moiety. Notably, a closely related compound, N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide (differing only in methoxy vs. ethoxy groups), was previously marketed but has since been discontinued, suggesting possible instability or niche applications .

Properties

IUPAC Name

N-[4-[(2-chloroacetyl)amino]-2,5-diethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-3-25-16-11-15(22-19(24)13-8-6-5-7-9-13)17(26-4-2)10-14(16)21-18(23)12-20/h5-11H,3-4,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWNMUZWBARGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)CCl)OCC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide typically involves the following steps:

    Formation of the Chloroacetamido Intermediate: The initial step involves the reaction of 2,5-diethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the chloroacetamido intermediate.

    Coupling with Benzoyl Chloride: The chloroacetamido intermediate is then reacted with benzoyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy groups and the amide moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities between N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide and selected analogs:

Compound Name Substituents on Phenyl Ring Functional Groups Key Structural Features
This compound 2,5-diethoxy Chloroacetamido, benzamide Ethoxy groups enhance lipophilicity; chloroacetamido enables nucleophilic reactions
N-[4-(2-Chloroacetamido)-2,5-dimethoxyphenyl]benzamide () 2,5-dimethoxy Chloroacetamido, benzamide Methoxy groups reduce steric hindrance compared to ethoxy; discontinued due to unspecified issues
Etobenzanid () 2,3-dichloro, 4-(ethoxymethoxy) Benzamide Dichloro and ethoxymethoxy groups confer herbicidal activity; used in agriculture
Diflufenican () 2,4-difluoro, 3-(trifluoromethyl)phenoxy Pyridinecarboxamide Fluorinated groups enhance soil persistence; broad-spectrum herbicide
TAPI-2 () Chromene-thiazole hybrid Acidic halide, thioether Promotes nucleophilic reactions; used as an ADAM protease inhibitor

Functional and Reactivity Differences

  • Electrophilicity: The chloroacetamido group in the target compound is more electrophilic than the methanesulfonamide group in sulfentrazone () or the trifluoromethylphenoxy group in diflufenican, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • Stability : Ethoxy groups are more hydrolytically stable than ethoxymethoxy (as in etobenzanid) but less stable than fully fluorinated groups (e.g., in sulfentrazone) .

Application-Based Comparison

  • Enzyme Inhibition : Unlike Batimastat (), a broad-spectrum matrix metalloproteinase (MMP) inhibitor, the target compound’s chloroacetamido group may enable selective inhibition of cysteine proteases or ADAM family enzymes via covalent binding .
  • Herbicidal Activity : Compared to etobenzanid and diflufenican (), the target compound lacks halogenation on the benzamide ring, which is critical for herbicidal activity in commercial agrochemicals. Its diethoxy groups may instead favor antifungal or plant growth regulation applications.

Research Findings and Hypotheses

Biological Activity

N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide, a compound with significant potential in biomedical research, has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H21ClN2O4, with a molecular weight of 376.83 g/mol. The compound features a benzamide core substituted with a 2-chloroacetamido group and two ethoxy groups at the 2 and 5 positions of the phenyl ring.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to selectively inhibit certain enzymes involved in disease progression, including carbonic anhydrases and histone deacetylases (HDACs) . Such inhibition can disrupt cellular processes associated with cancer and other diseases.
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Summary of Biological Assays

Assay Type Cell Line/Target IC50 (µM) Comments
AntiproliferativeHepG2 (liver cancer)1.30Significant inhibition compared to controls .
HDAC InhibitionHDAC30.095Selective inhibition observed .
Enzyme InhibitionCarbonic AnhydraseNot specifiedPotential for anticancer therapies .

Case Studies

  • Anticancer Efficacy in HepG2 Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of HepG2 cells with an IC50 value of 1.30 µM. This effect was attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression .
  • Selectivity for HDAC Inhibition : The compound was evaluated for its selectivity towards various HDAC isoforms, showing a potent inhibitory effect on HDAC3 with an IC50 value of 95.48 nM. This selectivity suggests potential applications in cancer therapy where HDAC inhibition is beneficial .

Potential Therapeutic Applications

Given its biological activity profile, this compound holds promise for therapeutic applications in:

  • Cancer Treatment : Its ability to inhibit tumor growth and induce apoptosis positions it as a candidate for further development as an anticancer agent.
  • Metabolic Disorders : The compound's interaction with enzymes like carbonic anhydrases suggests potential applications in treating conditions related to metabolic dysregulation .

Q & A

Q. What experimental controls are critical when assessing the compound’s thermal stability for material science applications?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min). Compare decomposition temperatures (Td_d > 200°C) with differential scanning calorimetry (DSC) data to confirm phase transitions. Use inert atmospheres to prevent oxidation .

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